Fluoxetine hydrochloride (CAS 56296-78-7), the active pharmaceutical ingredient in the veterinary formulation Reconcile, is a selective serotonin reuptake inhibitor (SSRI) characterized by its stable crystalline structure and extended pharmacokinetic half-life [1]. As a primary amine salt, it presents as a white to off-white, non-hygroscopic powder with an empirically established melting point of 158–160 °C [2]. For procurement in veterinary and pharmaceutical manufacturing, this specific hydrochloride salt is prioritized over the free base due to its significantly higher aqueous solubility (14 mg/mL) and manufacturability into solid oral dosage forms, such as flavored chewable tablets [1]. Its primary utility lies in behavioral modification therapies, where its extended half-life ensures steady-state plasma concentrations even with variable dosing compliance.
Substituting fluoxetine hydrochloride with its free base or other in-class SSRI salts (e.g., sertraline hydrochloride) introduces severe formulation and pharmacokinetic liabilities. The fluoxetine free base is an oil at room temperature, making it entirely unsuitable for direct compression, milling, or blending into stable solid dosage forms [1]. Furthermore, substituting fluoxetine with shorter-acting SSRIs compromises the therapeutic baseline; fluoxetine's active metabolite, norfluoxetine, exhibits a half-life of up to 16 days, preventing the severe withdrawal or 'discontinuation syndrome' commonly seen when doses of shorter-acting analogs are missed [2]. In veterinary procurement, utilizing human generic fluoxetine capsules instead of the purpose-dosed Reconcile matrix often results in inaccurate dosing scaling (e.g., human 10/20 mg vs. canine 8/16/32 mg) and introduces risks from unapproved excipients, directly impacting reproducibility and safety [3].
Fluoxetine free base exists as an oily liquid at standard ambient temperature and pressure, rendering it fundamentally incompatible with standard solid-dose manufacturing techniques such as dry blending or direct compression [1]. In contrast, fluoxetine hydrochloride (CAS 56296-78-7) is a stable crystalline solid. Differential Scanning Calorimetry (DSC) confirms a sharp endothermic melting peak at 158–160 °C with an enthalpy of fusion (ΔHfus) of 37.4 kJ/mol [2]. This high thermal stability and defined crystalline state allow for rigorous milling, precise gravimetric dispensing, and uniform distribution within complex excipient matrices like those required for veterinary chewable tablets.
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Crystalline solid, Tm = 158–160 °C |
| Comparator Or Baseline | Fluoxetine free base (oily liquid at room temperature) |
| Quantified Difference | Phase transition from liquid (base) to high-melting solid (HCl salt) |
| Conditions | Standard ambient temperature and pressure; DSC thermal analysis |
The crystalline hydrochloride salt is mandatory for procurement when manufacturing stable, solid oral dosage forms, as the free base cannot be compressed or milled.
The conversion of fluoxetine to its hydrochloride salt significantly alters its hydrophilicity, a critical parameter for immediate-release oral formulations. Fluoxetine free base is highly lipophilic and exhibits poor aqueous solubility, which severely limits its dissolution rate in gastric fluids [1]. Fluoxetine hydrochloride, however, demonstrates a quantified aqueous solubility of 14 mg/mL at room temperature [2]. This enhanced solubility ensures rapid and predictable dissolution profiles in vivo, which is a regulatory prerequisite for achieving consistent systemic bioavailability in both human and veterinary pharmacotherapy.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 14 mg/mL in water |
| Comparator Or Baseline | Fluoxetine free base (poorly soluble, highly lipophilic oil) |
| Quantified Difference | Orders of magnitude increase in aqueous solubility |
| Conditions | Purified water at standard ambient temperature (25 °C) |
High aqueous solubility guarantees predictable gastric dissolution and absorption, preventing the erratic bioavailability associated with lipophilic free bases.
When selecting an SSRI API for behavioral formulations where dosing compliance may be erratic, pharmacokinetic duration is a primary selection criterion. Fluoxetine hydrochloride differentiates itself from other in-class SSRIs through the exceptionally long half-life of its active metabolite, norfluoxetine, which ranges from 4 to 16 days [1]. In contrast, alternative SSRI salts like sertraline hydrochloride exhibit a much shorter half-life of approximately 26 hours [2]. This extended pharmacokinetic profile provides a built-in tapering effect that mitigates discontinuation syndrome or rebound anxiety if a daily dose is missed, making it a highly suitable choice for veterinary formulations like Reconcile.
| Evidence Dimension | Active metabolite elimination half-life |
| Target Compound Data | 4 to 16 days (norfluoxetine) |
| Comparator Or Baseline | Sertraline hydrochloride (~26 hours) |
| Quantified Difference | >300% to >1400% increase in half-life duration |
| Conditions | In vivo mammalian pharmacokinetic profiling |
The exceptionally long half-life protects against withdrawal symptoms during missed doses, a critical fail-safe for veterinary and outpatient procurement.
Because fluoxetine hydrochloride is a stable, high-melting crystalline solid (Tm ~158-160 °C), it is the mandatory precursor for manufacturing solid veterinary behavioral medications, such as Reconcile [1]. Its physical stability allows it to withstand the shear forces of milling and the thermal stress of blending with palatability enhancers without degrading or phase-separating, which would be impossible with the oily free base.
Fluoxetine hydrochloride is specifically selected over shorter-acting SSRIs (like paroxetine or sertraline) for formulations targeting canine separation anxiety and other mammalian behavioral disorders. The 4-to-16-day half-life of its active metabolite ensures that minor lapses in owner compliance do not result in acute withdrawal or sudden relapse of destructive behaviors, establishing this specific API as a primary choice for outpatient veterinary psychiatry [2].
As the active ingredient in Reconcile, highly pure fluoxetine hydrochloride serves as the essential analytical reference standard for therapeutic drug monitoring (TDM) and pharmacokinetic assays in veterinary research. Its defined aqueous solubility (14 mg/mL) and stable salt form allow for the preparation of reliable calibration curves in LC-MS/MS workflows used to quantify fluoxetine and norfluoxetine in canine plasma [2].
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